Structural Distinction: Ether (C–O–C) Linkage Confers Different PLA2 Inhibitory Profile
Ochnaflavone is characterized by a C–O–C ether linkage between the B-rings of its apigenin and luteolin subunits, in contrast to the C–C interflavonyl linkages found in amentoflavone and ginkgetin [1]. A synthetic analog bearing a C–C 4′–4′ linkage exhibited comparable PLA2 inhibitory activity to natural ochnaflavone and was 7-fold more potent than amentoflavone, demonstrating that linkage geometry is a critical determinant of sPLA2-IIA inhibition [2].
| Evidence Dimension | Interflavonyl linkage type |
|---|---|
| Target Compound Data | Ether (C–O–C) linkage between flavone B-rings |
| Comparator Or Baseline | Amentoflavone: C–C linkage between flavone units |
| Quantified Difference | Synthetic C–C 4′–4′ analog: 7-fold stronger PLA2 inhibition vs amentoflavone; comparable to ochnaflavone |
| Conditions | sPLA2-IIA inhibition assay (synthetic biflavones tested against natural ochnaflavone) |
Why This Matters
Structural identity dictates biological function; substitution with C–C linked biflavonoids will yield different PLA2 inhibitory potency.
- [1] Vo, V.A., Park, H., & Kim, S.S. (2014). Synthesis of Ochnaflavone and Its Inhibitory Activity on PGE2 Production. Bulletin of the Korean Chemical Society. View Source
- [2] Dao, T.T., et al. (2006). Synthesis of phospholipase A2 inhibitory biflavonoids. Bioorganic & Medicinal Chemistry Letters. View Source
